Enhanced Lipophilicity (XLogP3 = 0.400) vs. Unsubstituted and Short-Chain Piperazinones
1-(2-Methylpropyl)piperazin-2-one exhibits a calculated XLogP3 of 0.400, which is 1.5 units higher than the unsubstituted piperazin-2-one core (XLogP3 = -1.1) and 0.9 units higher than 1-ethylpiperazin-2-one (XLogP = -0.5) [1]. Compared to 1-methylpiperazin-2-one (ACD/LogP = -1.13), the increase exceeds 1.5 units . This shift into positive logP territory is associated with improved passive membrane diffusion and potential for blood-brain barrier penetration, a property not shared by the more hydrophilic analogs.
| Evidence Dimension | Lipophilicity (XLogP3 or ACD/LogP) |
|---|---|
| Target Compound Data | 0.400 (XLogP3) |
| Comparator Or Baseline | Piperazin-2-one: -1.1 (XLogP3); 1-Ethylpiperazin-2-one: -0.5 (XLogP); 1-Methylpiperazin-2-one: -1.13 (ACD/LogP) |
| Quantified Difference | +1.5 vs. unsubstituted; +0.9 vs. ethyl; +1.53 vs. methyl |
| Conditions | Calculated via XLogP3 algorithm (PubChem) or ACD/Labs Percepta |
Why This Matters
Higher lipophilicity (positive logP) favors passive membrane diffusion and CNS distribution, directing compound selection toward CNS drug discovery programs or oral bioavailability optimization.
- [1] chem960.com. 1-Ethylpiperazin-2-one (CAS 59702-08-8). XlogP: -0.5. View Source
